DL-N-Benzoyl-2-isopropylserine

Description

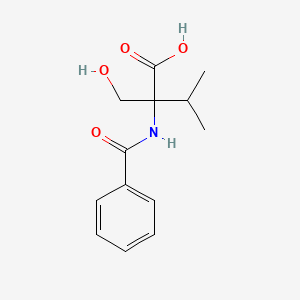

DL-N-Benzoyl-2-isopropylserine (C₁₃H₁₇NO₄, MW 251.28, CAS 52421-46-2) is a synthetic monopeptide model compound featuring a benzoyl-protected amino acid backbone with an isopropyl side chain. It exhibits synthon polymorphism, making it significant for studying supramolecular architectures in biofunctional materials . The compound crystallizes in two polymorphic forms:

- Form (1): Space group P2₁/c, unit cell parameters a = 10.7070(10) Å, b = 12.8810(10) Å, c = 10.9070(10) Å, β = 110.360(10)°, V = 1300.8(2) ų, Z' = 4, R = 0.0392 .

- Form (2): Space group P2₁/n, with distinct unit cell dimensions (a = 12.640(2) Å, b = 12.8810(10) Å, etc.) and intermolecular interaction patterns .

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-benzamido-2-(hydroxymethyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-9(2)13(8-15,12(17)18)14-11(16)10-6-4-3-5-7-10/h3-7,9,15H,8H2,1-2H3,(H,14,16)(H,17,18) |

InChI Key |

LNEDAIGVCSVPDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CO)(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-isopropylserine typically involves the protection of the amino group of serine, followed by the introduction of the benzoyl group. One common method includes the following steps:

Protection of the amino group: The amino group of serine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz).

Introduction of the benzoyl group: The protected serine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.

Deprotection: The protecting group is removed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: DL-N-Benzoyl-2-isopropylserine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

DL-N-Benzoyl-2-isopropylserine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of DL-N-Benzoyl-2-isopropylserine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular proteins, leading to modifications that affect their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-N-Benzoyl-2-isopropylserine belongs to a family of benzoylated amino acids. Key structural analogs include:

DL-N-Benzoyl-2-isobutylserine

- Molecular Formula: C₁₄H₁₉NO₄

- Molecular Weight : 265.30 g/mol

- Substituent : Isobutyl group (vs. isopropyl in this compound)

- Key Differences: Increased hydrophobicity due to the longer isobutyl chain.

Physicochemical and Crystallographic Comparisons

Polymorphic Forms of this compound

The two polymorphs exhibit distinct solid-state architectures:

- Form (1) : Features a 3D network stabilized by N–H···O and C–H···O hydrogen bonds, with additional π-π interactions between benzoyl groups.

- Form (2) : Displays a layered structure dominated by O–H···O hydrogen bonds and weaker van der Waals forces.

Table 2: Crystallographic Parameters of Polymorphs

| Parameter | Form (1) | Form (2) |

|---|---|---|

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Volume | 1300.8(2) ų | Not fully reported |

| Z' | 4 | 2 (assumed) |

| Dominant Interactions | N–H···O, C–H···O | O–H···O, van der Waals |

Energy calculations using Hirshfeld surface (HS) and PIXEL methods reveal that Form (1) has stronger intermolecular interaction energies (-72.4 kcal/mol vs. -65.1 kcal/mol for Form (2)), correlating with its higher thermal stability .

Biological Activity

Overview of DL-N-Benzoyl-2-isopropylserine

This compound, also known as N-benzoyl-2-isopropylserine, is an amino acid derivative with potential applications in various biological and pharmacological contexts. Its unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 52421-46-2

- Appearance : Typically appears as a white to off-white powder.

The biological activity of this compound is primarily attributed to its role as an amino acid analog, which can influence various biochemical pathways. It is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.

- Modulation of Receptor Activity : It might interact with specific receptors in the central nervous system, leading to altered signaling pathways.

Pharmacological Effects

- Neuroprotective Effects : Some studies suggest that this compound exhibits neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, which could be useful in treating inflammatory disorders.

- Analgesic Effects : Preliminary studies indicate that it might have analgesic properties, providing pain relief through central mechanisms.

Study on Neuroprotective Effects

A study published in a pharmacological journal investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The findings indicated:

- Reduction in Infarct Size : Treatment with the compound significantly reduced the size of brain infarcts compared to control groups.

- Improvement in Behavioral Outcomes : Animals treated with this compound exhibited improved motor function and cognitive performance post-stroke.

Anti-inflammatory Research

In another study focusing on inflammation, researchers assessed the impact of this compound on cytokine production in vitro. Results showed:

| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

| IL-1β | 200 | 120 |

This table illustrates a significant reduction in pro-inflammatory cytokines following treatment with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.